molecular formula C13H15NO5 B11778844 Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate

Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate

Cat. No.: B11778844
M. Wt: 265.26 g/mol
InChI Key: NGXNZJIGBHLXSG-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted with an amino group at position 5, a 2-methoxyethoxy chain at position 3, and a methyl ester at position 2. The structural uniqueness of this compound lies in its combination of electron-donating (amino) and polar (2-methoxyethoxy) substituents, which may influence its solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 5-amino-3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO5/c1-16-5-6-18-11-9-7-8(14)3-4-10(9)19-12(11)13(15)17-2/h3-4,7H,5-6,14H2,1-2H3

InChI Key

NGXNZJIGBHLXSG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate exhibits various biological activities, making it a candidate for further studies in drug development. Key areas of interest include:

Antimicrobial Activity

  • Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microbes.

Anticancer Potential

  • The compound has shown promise in inhibiting the growth of cancer cells. Mechanistic studies indicate that it may induce apoptosis (programmed cell death) and cell cycle arrest in cancerous cells, particularly through modulation of mitochondrial pathways .

Anti-inflammatory Effects

  • Interaction studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, highlighting its potential as an anti-inflammatory agent.

Case Study 1: Anticancer Research

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to enhanced apoptosis.

Case Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s closest analogs include derivatives with variations in substituent positions, functional groups, and core modifications. Key comparisons are outlined below:

Compound Name Substituents Key Structural Differences Reference
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate 5-methoxy, 2-methyl, 3-carboxylate Methoxy (electron-donating) vs. amino (basic); methyl at position 2 vs. 2-methoxyethoxy at position 3
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate 5-sulfonamido, 2-methyl, 3-carboxylate (2-methoxyethyl ester) Sulfonamido (bulky, electronegative) vs. amino; methyl ester vs. 2-methoxyethyl ester
Ethyl 5-bromo-benzofuran-2-carboxylate 5-bromo, 2-carboxylate (ethyl ester) Bromo (electron-withdrawing) vs. amino; ethyl vs. methyl ester
2-Methoxyethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate 5-hydroxy, 2-methyl, 3-carboxylate (2-methoxyethyl ester) Hydroxy (polar, acidic) vs. amino; methyl vs. 2-methoxyethoxy

Analysis :

  • Electronic Effects: The amino group at position 5 in the target compound enhances basicity and hydrogen-bonding capacity compared to methoxy (electron-donating) or bromo (electron-withdrawing) groups .
  • Ester Group : Methyl esters (target compound) generally exhibit higher hydrolytic stability than ethyl esters, as seen in ethyl 5-bromo derivatives .
Physicochemical Properties
Property Target Compound Methyl 5-Methoxy Derivative Ethyl 5-Bromo Derivative
Solubility High (polar 2-methoxyethoxy chain) Moderate (methoxy group) Low (bromo group)
Melting Point Not reported 120–125°C 90–95°C
Stability Stable under neutral conditions Stable Hydrolytically sensitive

Analysis : The 2-methoxyethoxy group enhances aqueous solubility compared to methoxy or bromo substituents, making the target compound more suitable for biological applications .

Biological Activity

Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO5C_{13}H_{15}NO_5 and a molecular weight of approximately 265.26 g/mol. Its structure features a benzofuran moiety with an amino group and a methoxyethoxy substituent, which may influence its biological activity.

Structural Comparison

The following table compares this compound with related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-amino-benzofuran-2-carboxylateBenzofuran core with an amino groupLacks methoxyethoxy substitution
Ethyl 5-amino-benzofuran-2-carboxylateSimilar structure but ethyl instead of methylDifferent ester group affects solubility
Methyl 3-amino-5-bromo-benzofuran-2-carboxylateBrominated derivative with an amino groupHalogen substitution may alter biological activity
Methyl 5-amino-benzothiophene-2-carboxylateContains thiophene instead of benzofuranPotentially different pharmacological profile

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In studies, it demonstrated significant antimicrobial activity against Gram-positive cocci and Gram-negative rods, suggesting potential applications in treating infections .

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated in various cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against breast cancer (MDA-MB-435) and lung cancer (A549) cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 Value (µM)Reference
MDA-MB-4350.229
A5490.05
ACHN0.09
B-16<0.01

These findings suggest that modifications to the benzofuran structure can enhance antiproliferative activity, with specific substitutions leading to increased potency.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key signaling pathways involved in inflammation and cell proliferation, including NF-kB and MAPK pathways .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various benzofuran derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the zone of inhibition, revealing promising results for further development as an antimicrobial agent .

Study on Antiproliferative Activity

A recent investigation into the antiproliferative effects of this compound demonstrated its efficacy against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, showing that the compound significantly reduced cell proliferation in a dose-dependent manner .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm, aromatic protons for benzofuran). DEPT-135 confirms quaternary carbons .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅NO₅).
  • X-ray crystallography : SHELXL refines anisotropic displacement parameters, while Mercury visualizes packing interactions and hydrogen bonds .

How can researchers resolve discrepancies in crystallographic data during refinement of benzofuran derivatives?

Q. Advanced

  • Disorder modeling : Use SHELXL’s PART instruction to split disordered moieties (e.g., flexible 2-methoxyethoxy chains) with occupancy refinement .
  • Twinned data : For non-merohedral twinning, employ HKLF5 format in SHELXTL and validate with R₁/Rw₁ metrics .
  • Validation tools : Check geometric outliers (e.g., bond lengths/angles) against Cambridge Structural Database (CSD) norms using Mercury’s "Structure Validation" module .

What strategies address low yields in the amination step of similar benzofuran derivatives?

Q. Advanced

  • Protecting groups : Temporarily mask the amino group (e.g., Boc or Fmoc) during etherification to prevent side reactions .
  • Catalytic systems : Switch from classical Pd(PPh₃)₄ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for challenging aryl halide couplings .
  • Solvent optimization : Use DMF or DMAc at 80–100°C to enhance solubility of aromatic intermediates .

How does the 2-methoxyethoxy substituent influence the compound’s electronic properties and reactivity?

Q. Advanced

  • Electron donation : The ether’s oxygen donates electrons via resonance, increasing electron density at position 3 and directing electrophilic substitution (e.g., nitration) to position 5 .
  • Steric effects : The methoxyethoxy group’s flexibility reduces steric hindrance, enabling regioselective functionalization. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic

  • Enzyme inhibition : Screen against targets like dihydroorotate dehydrogenase (DHODH) using UV-Vis assays (λ = 300 nm, NADH depletion) .
  • Cellular uptake : Radiolabel the methyl ester (¹⁴C) or use fluorescent tags to track permeability in Caco-2 cell monolayers .
  • Cytotoxicity : MTT assays (48–72 hr incubation) in cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

How can researchers reconcile conflicting NMR data for benzofuran derivatives in different solvents?

Q. Advanced

  • Solvent-induced shifts : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) spectra. Aromatic protons in DMSO-d₆ may downfield-shift by 0.2–0.5 ppm due to H-bonding with carbonyl groups .
  • Dynamic effects : Use variable-temperature NMR (VT-NMR) to detect rotational barriers in methoxyethoxy chains (e.g., coalescence temperatures >100°C) .

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